molecular formula C22H17N3O3S B2982482 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 396724-64-4

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2982482
CAS No.: 396724-64-4
M. Wt: 403.46
InChI Key: MQERIYGRHGZWMP-UHFFFAOYSA-N
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Description

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a furan-2-carboxamide moiety and a phenoxyphenyl group. Such structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminothiophene with hydrazine derivatives to form the thieno[3,4-c]pyrazole ring.

    Attachment of the Phenoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a phenoxyphenyl boronic acid is coupled with a halogenated thieno[3,4-c]pyrazole intermediate in the presence of a palladium catalyst.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the amidation of the intermediate with furan-2-carboxylic acid or its derivatives under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the furan-2-carboxamide moiety, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxamide
  • 2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxylic acid
  • 4-phenoxyphenyl-thieno[3,4-c]pyrazole derivatives

Uniqueness

Compared to similar compounds, N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide stands out due to the presence of the furan-2-carboxamide moiety, which can enhance its binding affinity and specificity towards certain biological targets

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c26-22(20-7-4-12-27-20)23-21-18-13-29-14-19(18)24-25(21)15-8-10-17(11-9-15)28-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQERIYGRHGZWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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